REACTION_SMILES
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[CH2:16]([CH3:17])[O:18][SiH:19]([O:20][CH2:21][CH3:22])[O:23][CH2:24][CH3:25].[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10])[C:11]1=[N:15][CH2:14][CH2:13][O:12]1>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][Si:19]([O:18][CH2:16][CH3:17])([O:20][CH2:21][CH3:22])[O:23][CH2:24][CH3:25])[C:11]1=[N:15][CH2:14][CH2:13][O:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO[SiH](OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCCCCCCC1=NCCO1
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Name
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Type
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product
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Smiles
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CCO[Si](CCCCCCCCCCC1=NCCO1)(OCC)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |